molecular formula C11H8F3N3O3 B6362572 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole CAS No. 1240564-37-7

4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole

Cat. No. B6362572
CAS RN: 1240564-37-7
M. Wt: 287.19 g/mol
InChI Key: QLGCTMUJPNPUBS-UHFFFAOYSA-N
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Description

“4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole” is a chemical compound with the empirical formula C11H8O2N3F3 . It has a molecular weight of 271.20 . The compound is solid in form .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 271.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole has been used as a tool in a variety of scientific research fields, including biochemistry, pharmacology, and molecular biology. This compound has been used to study the mechanism of action of various proteins and enzymes, as well as to study the effects of various drugs on biological systems. In addition, this compound has been used in the synthesis of various biologically active molecules, such as drugs, pesticides, and other compounds. This compound has also been used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on biological systems.

Advantages and Limitations for Lab Experiments

The use of 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, which makes it a useful tool for a variety of research applications. In addition, this compound has been shown to have various effects on various biological systems, which makes it a useful tool for studying the effects of various drugs on biological systems. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which can make it difficult to study the effects of this compound on various biological processes. In addition, this compound has been shown to have various side effects, such as nausea, vomiting, and dizziness, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole in scientific research. For example, this compound could be used to study the effects of various drugs on various biological processes, such as gene expression, cell signaling, and protein-protein interactions. In addition, this compound could be used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on biological systems. Finally, this compound could be used to synthesize various other compounds, such as drugs, pesticides, and other biologically active molecules.

Synthesis Methods

The synthesis of 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a relatively straightforward process. It can be synthesized using a variety of methods, including the Buchwald-Hartwig amination, the Ugi reaction, and the Suzuki coupling reaction. The most common method is the Buchwald-Hartwig amination, which involves the reaction of a 4-nitrophenylmethyl bromide with a trifluoromethoxybenzaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields a 4-nitrophenylmethyl-trifluoromethoxybenzaldehyde, which can then be converted to this compound by reacting it with a pyrazole in the presence of a base.

properties

IUPAC Name

4-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)20-10-3-1-8(2-4-10)6-16-7-9(5-15-16)17(18)19/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGCTMUJPNPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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